REACTION_CXSMILES
|
[CH2:1]([NH2:4])[CH2:2][NH2:3].[CH:5]([CH:7]=O)=O>>[NH:3]1[CH:2]2[NH:3][CH2:5][CH2:7][NH:4][CH:1]2[NH:4][CH2:1][CH2:2]1
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
206 g
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
34.8 g
|
Type
|
reactant
|
Smiles
|
C(=O)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
by removing approximately 75 ml of water at 150 mm Hg
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled in an ice bath
|
Type
|
FILTRATION
|
Details
|
the precipitated solid was filtered
|
Type
|
STIRRING
|
Details
|
stirred in 100 ml of 50% ethanol-isopropanol
|
Type
|
FILTRATION
|
Details
|
again filtered
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |